3-(4-Bromophenyl)-7-ethoxychromen-4-one
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Overview
Description
3-(4-Bromophenyl)-7-ethoxychromen-4-one: is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenyl group at the third position and an ethoxy group at the seventh position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-7-ethoxychromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 7-ethoxychromone.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 7-ethoxychromone in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)-7-ethoxychromen-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The chromen-4-one core can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., sodium hydride).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed:
Substitution Reactions: Substituted derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Quinone derivatives.
Reduction Reactions: Dihydro derivatives.
Scientific Research Applications
Chemistry: 3-(4-Bromophenyl)-7-ethoxychromen-4-one is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines and reducing oxidative stress in biological systems.
Medicine: Due to its potential therapeutic properties, this compound is being investigated as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical structure makes it a valuable starting material for the production of high-value products.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-7-ethoxychromen-4-one is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. Additionally, its antioxidant properties can help neutralize reactive oxygen species, reducing oxidative damage in cells.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the 4-bromophenyl group but has a different core structure (isoxazole instead of chromen-4-one).
3-(4-Bromophenyl)propionic acid: Another compound with a 4-bromophenyl group but with a propionic acid moiety.
Uniqueness: 3-(4-Bromophenyl)-7-ethoxychromen-4-one is unique due to the presence of both the 4-bromophenyl and 7-ethoxy groups on the chromen-4-one core. This specific combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-bromophenyl)-7-ethoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO3/c1-2-20-13-7-8-14-16(9-13)21-10-15(17(14)19)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSJGPLVLDHYPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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